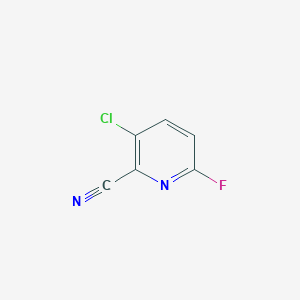

2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone of modern organic synthesis and drug discovery. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its biological significance. Pyridinone-containing compounds, for example, exhibit a wide array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. ossila.com The pyridine ring is not merely a passive framework; its nitrogen atom influences the ring's electronic distribution, provides a site for hydrogen bonding, and can be protonated or alkylated, modulating the molecule's physicochemical properties. ossila.com The ability to introduce various substituents at five distinct positions allows chemists to meticulously tune properties like solubility, lipophilicity, and target-binding affinity, making it an indispensable motif in the design of bioactive compounds and functional materials. ontosight.aicymitquimica.com

Strategic Importance of Halogen and Nitrile Functionalities in Pyridine Derivatives

The strategic placement of halogen and nitrile groups on a pyridine ring dramatically enhances its synthetic utility and biological potential.

Halogen Functionalities (F, Cl): Halogen atoms exert a profound influence on a molecule's properties. The introduction of fluorine, in particular, can enhance metabolic stability, increase lipophilicity, and improve bioavailability. innospk.com Both chlorine and fluorine atoms modify the electronic landscape of the pyridine ring, influencing its reactivity in subsequent reactions. Furthermore, they can participate in "halogen bonding," a specific type of non-covalent interaction that can contribute favorably to the binding affinity of a ligand to its biological target. innospk.com From a synthetic standpoint, halogen substituents, especially chlorine, serve as excellent leaving groups for nucleophilic aromatic substitution reactions, providing a direct pathway to introduce a wide variety of other functional groups. smolecule.com

Nitrile Functionality (CN): The cyano (nitrile) group is a versatile and valuable functional group in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the heterocyclic ring. cymitquimica.com The nitrile group itself can be transformed into a range of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making it a key synthetic handle for molecular elaboration. ossila.com This versatility makes pyridinecarbonitriles crucial intermediates for building more complex molecular architectures. thieme-connect.de

Overview of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- as a Key Chemical Building Block

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is a distinct member of the halogenated pyridinecarbonitrile family. As a trifunctionalized heterocycle, it possesses a unique arrangement of substituents that makes it a highly valuable and specialized building block in organic synthesis. Each functional group occupies a strategic position, offering differential reactivity for sequential and site-selective chemical modifications.

The chlorine atom at the 3-position and the fluorine atom at the 6-position provide two distinct reaction sites. The nitrile group at the 2-position further activates the ring and serves as a versatile anchor for subsequent synthetic transformations. This specific substitution pattern makes the compound a tailored precursor for constructing complex, highly substituted pyridine-based target molecules, which are of significant interest in the development of novel pharmaceutical and agrochemical agents.

Below are the key chemical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-6-fluoropyridine-2-carbonitrile |

| CAS Number | 1207609-53-7 |

| Molecular Formula | C6H2ClFN2 |

| Molecular Weight | 156.55 g/mol |

Scope and Objectives of Academic Research on 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

While specific academic literature focusing exclusively on 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is limited, the objectives of research on this and related compounds are clear and significant. The primary goal is to leverage its unique trifunctional nature as a synthetic intermediate. Academic and industrial research efforts in this area typically focus on:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize this specific substitution pattern and to selectively react one functional group in the presence of the others.

Synthesis of Bioactive Molecules: Using 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- as a starting material to construct novel candidates for pharmaceuticals and agrochemicals. For instance, related compounds like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) are crucial for synthesizing broad-spectrum antibiotics such as Gemifloxacin. ossila.com

Probing Structure-Activity Relationships (SAR): Incorporating this building block into known active scaffolds to study how this particular arrangement of chloro, fluoro, and cyano groups affects biological activity.

Materials Science Applications: Investigating the use of such highly functionalized pyridines in the creation of novel organic materials, where the electronic properties and potential for intermolecular interactions are paramount. ossila.com

The research objective is to exploit the compound's pre-installed functionalities to streamline the synthesis of complex targets, thereby accelerating the discovery process in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXNHNRAOBLSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274456 | |

| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207609-53-7 | |

| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207609-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridinecarbonitrile, 3 Chloro 6 Fluoro and Its Precursors

Direct Halogenation Strategies for Pyridinecarbonitrile Precursors

The introduction of chlorine and fluorine atoms at specific positions on the pyridine (B92270) ring is a critical aspect of the synthesis. The regioselectivity of these halogenation reactions is paramount to achieving the desired 3-chloro-6-fluoro substitution pattern.

The selective chlorination of pyridine derivatives, particularly at the 2-position, is a key step in forming precursors for the target molecule. A notable method involves the gas-phase chlorination of 3-cyanopyridine (B1664610). This process is designed to favor the production of 2-chloro-5-cyanopyridine (B21959), a crucial intermediate.

The reaction is typically carried out in a two-stage reactor. In the first stage, a vaporized feed stream containing 3-cyanopyridine, chlorine, and an inert gas is passed through a "hot spot" with a controlled temperature ranging from 350°C to 500°C. google.comgoogleapis.com Subsequently, the mixture moves to a second reaction zone maintained at a lower temperature, generally between 100°C and 340°C. google.comgoogleapis.com This two-temperature zone approach has been shown to provide high conversions and improved selectivity for the desired 2-chloro-5-cyanopyridine isomer. googleapis.com The use of inert gas additives like water vapor or nitrogen is also advantageous in this process. google.com

Table 1: Two-Stage Gas-Phase Chlorination of 3-Cyanopyridine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-Cyanopyridine | google.comgoogleapis.com |

| Product | 2-chloro-5-cyanopyridine | google.comgoogleapis.com |

| First Zone Temp. | 350°C to 500°C | google.comgoogleapis.com |

| Second Zone Temp. | 100°C to 340°C | google.comgoogleapis.com |

| Reactants | Chlorine, Inert Gas (e.g., N₂, H₂O vapor) | google.com |

| Chlorine Ratio | 0.5 to 2.0 moles per mole of 3-cyanopyridine | google.com |

Another strategy for regioselective chlorination involves using Selectfluor™ in combination with lithium chloride (LiCl). This method has been successfully applied to 2-aminopyridines and 2-aminodiazines, yielding chlorinated pyridines with high regioselectivity under mild conditions. rsc.org This approach could be adapted for precursors where an amino group is later converted to the desired functionality.

Introducing a fluorine atom onto the pyridine ring can be achieved through several methods, including nucleophilic substitution or direct C-H functionalization. The choice of method often depends on the nature of the substrate and the desired regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. This typically involves reacting a pyridine derivative with a leaving group (such as chlorine) at the target position with a nucleophilic fluoride (B91410) source. A variety of fluoride sources can be employed for this purpose.

Hydrogen fluoride (HF) complexes are widely used due to their cost-effectiveness and atomic efficiency. nih.gov Complexes such as HF/pyridine (Olah's reagent) or HF/triethylamine are common, although their handling requires care due to the corrosive nature of HF. nih.govacs.org The reactivity of these reagents can be tuned by the choice of the amine base. acs.org

Alkali metal fluorides (e.g., KF, CsF) are another class of reagents for nucleophilic fluorination. Their effectiveness can be limited by low solubility in organic solvents, a challenge that can be overcome by using phase-transfer catalysts or ionic liquids. nih.gov More soluble organic fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also used, though their stability can be a concern. nih.gov

Table 2: Common Nucleophilic Fluoride Sources

| Fluoride Source | Type | Characteristics | Source |

|---|---|---|---|

| HF/Pyridine (Olah's Reagent) | HF Complex | Widely used, convenient liquid complex | nih.gov |

| HF/Triethylamine | HF Complex | Alternative HF-based liquid complex | nih.govacs.org |

| Potassium Fluoride (KF) | Metal Fluoride | Low solubility, often requires phase-transfer catalyst | nih.gov |

| Cesium Fluoride (CsF) | Metal Fluoride | More soluble than KF, higher reactivity | nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Organic Fluoride | Soluble in organic solvents, can be unstable | nih.gov |

Direct C-H fluorination offers a more direct route to fluorinated pyridines, avoiding the need for pre-functionalized substrates. A highly effective method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF₂). nih.govfao.org This reaction demonstrates remarkable regioselectivity, exclusively fluorinating the C-H bond adjacent to the nitrogen atom (the C2 position). nih.gov

The reaction proceeds at or near ambient temperature and is tolerant of a wide array of functional groups, including nitriles, esters, ketones, and halides. orgsyn.orgpsu.edu For 3-substituted pyridines, including those with a cyano group, this method provides exclusive formation of the 2-fluoro-3-substituted pyridine product. acs.orgnih.gov The mild conditions and high selectivity make this a valuable tool for late-stage fluorination in complex molecule synthesis. nih.gov

Table 3: Direct C-H Fluorination with Silver(II) Fluoride

| Parameter | Details | Source |

|---|---|---|

| Reagent | Silver(II) Fluoride (AgF₂) | nih.govfao.org |

| Selectivity | Exclusive for C-H bond adjacent to nitrogen (C2) | nih.govorgsyn.org |

| Temperature | Ambient or near-ambient | nih.govorgsyn.org |

| Substrate Scope | Tolerates various functional groups (ketones, esters, nitriles, halides) | psu.edu |

| Application | Late-stage functionalization of complex pyridines | nih.gov |

Site-Specific Fluorination Approaches for Pyridinecarbonitriles

Nitrile Group Introduction Methods

The cyano group is a key feature of the target molecule. Its introduction can be accomplished through various synthetic routes, most commonly via nucleophilic substitution reactions where a leaving group on the pyridine ring is displaced by a cyanide source.

The conversion of a chloropyridine to a cyanopyridine is a well-established transformation. This nucleophilic substitution reaction involves treating a chloropyridine with a cyanide salt. While toxic cyanides like sodium or potassium cyanide can be used, modern methods often employ less hazardous alternatives.

A notable development is the use of potassium ferrocyanide [K₄Fe(CN)₆] as the cyanide source, catalyzed by a palladium compound such as palladium acetate (B1210297). google.com This method avoids the need for highly toxic cyanide reagents and expensive phosphine (B1218219) ligands, making it a more environmentally benign and cost-effective option suitable for larger-scale production. The reaction is typically carried out in an organic solvent under an inert atmosphere. google.com

Another pathway to pyridinecarbonitriles involves the dehydration of primary pyridinecarboxamides (R-CONH₂). pressbooks.pub This can be achieved using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method is quite general and is not limited by the steric hindrance that can sometimes affect SN2 displacement reactions. pressbooks.pub

Table 4: Methods for Nitrile Group Introduction on Pyridine Ring

| Method | Reagents | Key Features | Source |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Chloropyridine, Potassium Ferrocyanide, Palladium Acetate | Avoids highly toxic cyanides and expensive ligands | google.com |

| Dehydration of Amides | Primary Pyridinecarboxamide, Thionyl Chloride (SOCl₂) or POCl₃ | General method, not limited by steric hindrance | pressbooks.pub |

| SN2 Displacement | Alkyl Halide-substituted Pyridine, NaCN or KCN | Classic method, can be sterically limited | pressbooks.pub |

Multicomponent Reaction Pathways Involving Nitriles and Cyclocondensation

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like pyridinecarbonitriles by combining three or more reactants in a single step, maximizing atom economy. nih.gov These one-pot syntheses are valued for their procedural simplicity and the structural diversity of the products. nih.gov One common pathway to substituted 2-amino-3,5-dicyanopyridines involves the reaction of aromatic aldehydes, malononitrile (B47326), and primary amines. researchgate.net While this specific route typically yields 2-amino derivatives, the underlying principle of cyclocondensation with nitrile-containing precursors is fundamental to pyridine ring synthesis.

Another relevant approach is the base-catalyzed multi-step, one-pot reaction of aryl methyl ketones with arylidenemalononitriles, which also yields 3-pyridinecarbonitrile derivatives. researchgate.net The construction of the pyridine ring often proceeds through a series of condensation and cyclization steps, where the nitrile group is a key participant in forming the heterocyclic core. For instance, a three-component reaction between 5-aminopyrazoles, salicylic (B10762653) aldehydes, and pyruvic acid can produce pyrazolo[3,4-b]pyridine derivatives. nih.gov The adaptation of such methods to incorporate halogenated building blocks is a key strategy for accessing compounds like 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes, Malononitrile, Primary Amines | Solvent-free, fusion | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | researchgate.net |

| Aryl Methyl Ketones, Arylidenemalononitriles | Base-catalyzed | 3-Pyridinecarbonitriles | researchgate.net |

| Curcumin, Aromatic Aldehydes, Urea/Thiourea | Chitosamine hydrochloride, Microwave | Curcumin 3,4-dihydropyrimidinones/thiones | nih.gov |

[2+2+2] Cycloaddition Approaches for Pyridinecarbonitrile Formation

The [2+2+2] cycloaddition reaction is a powerful tool for the construction of aromatic rings, including pyridines. researchgate.net This method involves the transition-metal-catalyzed cyclization of two alkyne molecules and one nitrile molecule to form a substituted pyridine ring. researchgate.net This strategy is particularly effective for creating polysubstituted pyridines that may be difficult to access through traditional condensation methods. researchgate.net

Cobalt and iridium complexes are commonly used catalysts for these transformations. researchgate.net The reaction can accommodate a wide range of nitriles, including both aliphatic and aromatic variants, which react smoothly with α,ω-diynes to furnish the pyridine products. researchgate.net A significant advantage of this approach is the potential for high regioselectivity, especially when using unsymmetrical diynes, allowing for precise control over the substituent pattern on the final pyridine ring. researchgate.net This control is critical for the synthesis of a specific isomer like 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

Transition-Metal Catalyzed Synthesis Routes

Transition-metal catalysis provides a diverse and powerful toolkit for the synthesis of functionalized pyridine derivatives. These methods often feature high efficiency, selectivity, and functional group tolerance, making them indispensable in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridinecarbonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For the synthesis of pyridinecarbonitriles, these reactions can be employed to introduce the cyano group onto a pre-existing halogenated pyridine ring. For example, a 2-halopyridine derivative can undergo cyanation via substitution of the halogen atom. google.com

Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in building the pyridine scaffold or functionalizing it. mdpi.comresearchgate.netrsc.org The Suzuki reaction, for instance, couples an aryl halide with an arylboronic acid. mdpi.com In the context of synthesizing the target compound, a di-chloro-fluoro-pyridine could potentially be coupled with a cyanide source using a palladium catalyst. The reactivity of halopyridines in these reactions can be influenced by various factors, including the nature of the halogen and the electronic properties of the ring. researchgate.net The activation of C–F bonds, which are typically robust, can also be achieved with specialized palladium catalyst systems, allowing for the cross-coupling of aryl fluorides. mdpi.comrsc.org

Rhodium(III)-Catalyzed C-H Functionalization for Substituted Fluoropyridines

Rhodium(III)-catalyzed C-H activation and annulation represents a modern and efficient strategy for synthesizing highly substituted pyridines. nih.govrsc.org A notable application is the synthesis of multisubstituted 3-fluoropyridines from the reaction of α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method is advantageous as it constructs the fluorinated pyridine ring in a single step from acyclic precursors. nih.gov

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various aryl, heteroaryl, and alkyl substituents on the oxime and alkyne partners. nih.gov A key feature of this transformation is its high regioselectivity, particularly with terminal alkynes, which consistently yield single regioisomers of the 3-fluoropyridine (B146971) product. nih.govnih.gov This precise control over the fluorine position is crucial for synthesizing specifically substituted compounds.

| Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl2]2 / Metal acetate salt | High regioselectivity with terminal alkynes | nih.gov |

Cobalt(I)-Catalyzed Cycloadditions in Pyridine Construction

Cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles is a practical and cost-effective method for constructing pyridine rings. nih.gov This approach is valued for its use of an inexpensive and abundant first-row transition metal. nih.gov The active catalyst is a cobalt(I) species, often generated in situ from a cobalt(II) precursor like CoCl₂(phen) through reduction with zinc dust. nih.gov

This catalytic system effectively promotes the cycloaddition of fluorine-containing diynes with various nitriles, affording α-fluoroalkylated pyridines in excellent yields and with high regioselectivity. nih.gov The reaction mechanism involves the oxidative coupling of the cobalt(I) species with the diyne to form a cobaltacyclopentadiene intermediate, followed by insertion of the nitrile and subsequent reductive elimination to yield the pyridine product and regenerate the catalyst. nih.gov The process is scalable and tolerates a range of substrates, including dinitriles, to form bipyridine structures in a single step. nih.gov

Sequential Functionalization Strategies

This two-step process allows for the late-stage introduction of a fluorine atom at a position α to the ring nitrogen, which then serves as a leaving group for a subsequent SNAr reaction. nih.gov The initial C–H fluorination can be selective for specific positions on the pyridine ring based on the electronic and steric environment. nih.govacs.org For example, pyridines with 3-halo, 3-alkoxy, or 3-cyano substituents often undergo fluorination selectively at the 2-position. nih.govacs.org The resulting 2-fluoropyridine (B1216828) is an activated substrate for SNAr, allowing for the introduction of a wide array of nucleophiles (N-, O-, S-, and C-based) under mild conditions to create diverse analogues. nih.gov This strategy offers a flexible route to modify existing pyridine-containing molecules, providing rapid access to derivatives that would otherwise require multi-step syntheses. acs.org

Tandem Fluorination-Substitution Processes

A common and efficient strategy for the synthesis of polysubstituted pyridines involves the sequential displacement of halogens from a readily available polychlorinated pyridine precursor. This approach leverages the differential reactivity of the halogen substituents, allowing for selective reactions. A plausible tandem process for the synthesis of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- would begin with a dichlorinated pyridinecarbonitrile precursor.

The synthesis could commence from 2-cyano-3,6-dichloropyridine. The first step in this tandem sequence is a selective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with fluorine. This is typically achieved using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electronic influence of the ring nitrogen and the cyano group.

Following the selective fluorination to yield 2-cyano-3-chloro-6-fluoropyridine, a subsequent substitution reaction could be performed if further derivatization is needed. However, for the synthesis of the target compound, this initial fluorination step is the key transformation. The reactivity of the remaining chlorine at the 3-position is lower, allowing for its retention in the final product under controlled conditions.

| Step | Reactant | Reagent | Product | Conditions |

| 1 | 2-Cyano-3,6-dichloropyridine | KF or CsF | 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- | DMSO, High Temperature |

This table represents a plausible synthetic route based on established chemical principles for nucleophilic aromatic substitution on pyridine rings.

Detailed research findings indicate that nucleophilic aromatic fluorination reactions are sensitive to reaction conditions, including the choice of fluoride source, solvent, temperature, and the presence of phase-transfer catalysts. The combination of potassium fluoride with a phase-transfer catalyst or the use of the more reactive but costlier cesium fluoride can significantly influence the reaction's efficiency and selectivity.

Base-Mediated Annulation and Consecutive C-F Substitutions

An alternative to modifying an existing pyridine ring is the construction of the substituted ring from acyclic precursors through a base-mediated annulation or cyclocondensation reaction. This approach allows for the introduction of the desired substituents at specific positions during the ring-forming process.

A potential strategy involves a multi-component reaction, such as a variation of the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction, followed by halogenation and fluorination steps. For instance, the condensation of an active methylene (B1212753) compound (like malononitrile), a 1,3-dicarbonyl compound, and an ammonia (B1221849) source can lead to a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine.

To incorporate the required halogen substituents, a precursor with pre-existing chloro and fluoro groups could be utilized in the annulation, or the pyridine ring could be halogenated after its formation. For example, a chlorinated 1,3-dicarbonyl precursor could be condensed with malononitrile and ammonia. The resulting chloropyridine could then undergo further halogenation and a final selective fluorination step.

A hypothetical reaction sequence could be:

Base-mediated Annulation: Condensation of acyclic precursors to form a substituted pyridine ring.

Chlorination: Introduction of chlorine atoms at the desired positions of the newly formed pyridine ring.

Fluorination: Selective replacement of a chlorine atom with fluorine to yield the final product.

| Step | Description | Key Intermediates |

| 1 | Base-mediated cyclocondensation | Substituted dihydropyridine |

| 2 | Oxidation and Halogenation | Polychlorinated pyridinecarbonitrile |

| 3 | Selective Nucleophilic Fluorination | 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- |

This table outlines a generalized synthetic pathway involving pyridine ring formation followed by functional group manipulations.

The success of this approach hinges on the regioselectivity of the initial annulation and the subsequent halogenation and fluorination reactions. The directing effects of the substituents on the pyridine ring play a crucial role in determining the outcome of these transformations.

Approaches for Introducing Fluorinated Groups into Pyridines

While the target molecule, 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, contains a fluorine atom directly attached to the pyridine ring rather than a fluorinated alkyl group, the methodologies for introducing fluorine-containing substituents are relevant. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination , as discussed in the tandem substitution section, involves the displacement of a leaving group, typically a halogen, with a fluoride ion. This is a widely used method for the synthesis of fluoropyridines from their chloro- or bromo-analogs. The reactivity of the starting halopyridine is highly dependent on the position of the leaving group and the electronic nature of the other substituents on the ring.

Electrophilic Fluorination offers a different approach where a C-H bond is directly converted to a C-F bond. This method avoids the need for a pre-installed leaving group. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for the electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds. nih.gov For pyridines, which are electron-deficient, direct electrophilic fluorination can be challenging. However, derivatization of the pyridine, for example, to a dihydropyridine intermediate, can increase its reactivity towards electrophilic fluorinating agents. nih.gov The subsequent elimination of hydrogen fluoride can then regenerate the aromatic pyridine ring, now bearing a fluorine atom. nih.gov

| Method | Reagent Type | Precursor Requirement | Key Feature |

| Nucleophilic Fluorination | Fluoride salts (KF, CsF) | Halogenated pyridine (Cl, Br) | Substitution of a leaving group |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor®) | Pyridine or activated derivative | Direct C-H to C-F conversion |

This table compares the two primary methods for introducing fluorine onto a pyridine ring.

Recent advancements in chemistry have also led to the development of methods for the site-selective introduction of fluorinated alkyl groups, such as the difluoromethyl group, into pyridines. chemeurope.comuni-muenster.de These methods often involve the generation of a reactive intermediate from the pyridine, which then reacts with a source of the fluorinated alkyl group. chemeurope.comuni-muenster.de While not directly applicable to the synthesis of the title compound, these innovative strategies highlight the ongoing development in the field of organofluorine chemistry.

Reactivity and Mechanistic Investigations of 2 Pyridinecarbonitrile, 3 Chloro 6 Fluoro

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the ring is activated towards nucleophilic attack by the combined electron-withdrawing effects of the nitrogen atom, the cyano group at the 2-position, and the halogens at the 3- and 6-positions.

Reactivity and Selectivity at Chloro and Fluoro Positions

In SNAr reactions, the nature of the leaving group is a critical factor in determining the reaction rate. For halogen substituents, the reactivity typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens.

For 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, nucleophilic attack can potentially occur at the carbon bearing the chlorine (C-3) or the fluorine (C-6). Based on the general principles of SNAr reactions, the C-F bond is expected to be more reactive than the C-Cl bond. Therefore, nucleophilic substitution is generally anticipated to occur selectively at the 6-position, replacing the fluorine atom.

However, the position of the substituent also plays a crucial role. The positions ortho and para to the ring nitrogen (C-2, C-4, C-6) are more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. In this molecule, the fluorine is at an activated para-like position (C-6), while the chlorine is at a less activated meta-like position (C-3). This positional activation further favors the substitution of the fluorine atom.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution of Halopyridines

| Leaving Group | Position on Pyridine Ring | General Reactivity |

| F | ortho/para | Highest |

| Cl | ortho/para | High |

| Br | ortho/para | Moderate |

| I | ortho/para | Lower |

| F, Cl, Br, I | meta | Lowest |

This table illustrates general trends and not specific experimental data for 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

Impact of Ring Substituents on SNAr Kinetics and Regioselectivity

The kinetics and regioselectivity of SNAr reactions are significantly influenced by the electronic properties of the substituents on the pyridine ring. The cyano group (-CN) at the 2-position is a strong electron-withdrawing group. Its presence enhances the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack.

The electron-withdrawing nature of the nitrile group particularly activates the positions ortho and para to it. In 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the fluorine atom is in a para-like position relative to the nitrile group (if considering the electronic effect transmitted through the ring), which further enhances its reactivity towards nucleophilic displacement. The chlorine atom, being in a meta-like position relative to the nitrile group, is less activated.

Therefore, the combined effects of the ring nitrogen and the cyano group create a strong electronic pull that makes the 6-position the most likely site for nucleophilic attack.

Mechanistic Pathways of Nucleophilic Displacement (e.g., Meisenheimer Complexes)

The generally accepted mechanism for nucleophilic aromatic substitution on activated pyridine rings proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In the first step, the nucleophile attacks the electron-deficient carbon atom bonded to the leaving group, forming a tetrahedral intermediate. This intermediate is negatively charged and is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing substituents, particularly the ring nitrogen and the cyano group.

Nitrile Group Transformations

The cyano group in 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is also a site for various chemical transformations, offering pathways to introduce different functional groups into the molecule.

Reduction Reactions of the Cyano Functionality

The nitrile group can be reduced to a primary amine or an aldehyde. The choice of reducing agent determines the product.

Reduction to an Aminomethyl Group: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

Reduction to a Formyl Group: Partial reduction to an aldehyde (formyl group) can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.

These transformations provide a route to synthesize aminomethylpyridines and pyridinecarboxaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. The reaction conditions can be controlled to favor one product over the other.

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form, after hydrolysis, ketones. This provides a method for C-C bond formation at the 2-position of the pyridine ring.

Formation of Tetrazoles: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Table 2: Summary of Potential Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

| H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| DIBAL-H, then H₂O | Aldehyde (-CHO) |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| R-MgX, then H₃O⁺ | Ketone (-C(=O)R) |

| NaN₃ | Tetrazole |

This table outlines general reactions of the nitrile group and does not represent specific experimental results for 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

Cycloaddition Reactions Involving the Nitrile

The nitrile group of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is a versatile functional group capable of participating in various transformations, including cycloaddition reactions. rsc.org The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond, a characteristic that is further enhanced by the electron-withdrawing nature of the chloro-, fluoro-, and pyridine nitrogen substituents. researchgate.netcsbsju.eduyoutube.com This electronic feature makes the nitrile group a suitable dipolarophile for [3+2] cycloaddition reactions.

A prominent example of this reactivity is the reaction with azides to form tetrazole derivatives. rsc.org This transformation, a 1,3-dipolar cycloaddition, is a well-established and efficient method for the synthesis of 5-substituted tetrazoles from organic nitriles. nih.gov The reaction between 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- and an azide (B81097) source, such as sodium azide, proceeds to yield the corresponding 5-(3-chloro-6-fluoro-pyridin-2-yl)tetrazole.

The mechanism involves the addition of the azide ion to the electrophilic nitrile carbon. researchgate.net The reaction can often be facilitated by the use of catalysts, such as zinc(II) or manganese(II) salts, which coordinate to the nitrile nitrogen, further increasing its electrophilicity and allowing the reaction to proceed under milder conditions. researchgate.net The resulting tetrazole ring is a bioisostere of the carboxylic acid group, making this transformation particularly relevant in medicinal chemistry. nih.gov

| Reactant | Reagent | Catalyst (Optional) | Product | Reaction Type |

|---|---|---|---|---|

| 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- | Sodium Azide (NaN₃) | Zn(II) or Mn(II) salts | 5-(3-chloro-6-fluoro-pyridin-2-yl)tetrazole | [3+2] Dipolar Cycloaddition |

Electrophilic Reactions and Dearomatization Pathways

Challenges and Strategies for Electrophilic Functionalization of Pyridine Rings

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is exceptionally challenging. acs.org The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the inductive effect of the electronegative nitrogen atom. nih.govchemrxiv.org This intrinsic electron deficiency is severely compounded by the presence of three powerful electron-withdrawing groups: a chloro group at C-3, a fluoro group at C-6, and a cyano group at C-2. researchgate.net These substituents further deplete the π-electron density of the aromatic system, deactivating it towards attack by electrophiles. youtube.com

A second major challenge arises from the basicity of the pyridine nitrogen. nih.gov The lone pair of electrons on the nitrogen atom readily reacts with electrophiles or with the Brønsted or Lewis acids that are typically required to catalyze SEAr reactions (e.g., AlCl₃ for Friedel-Crafts reactions). acs.orgnih.gov This interaction forms a pyridinium (B92312) salt, placing a formal positive charge on the nitrogen atom. The resulting pyridinium cation is extremely electron-deficient, rendering the ring almost completely inert to further electrophilic attack. acs.org Consequently, electrophilic substitution, if it occurs at all, requires harsh reaction conditions and typically results in very low yields. wikipedia.orgnih.gov

Strategies to overcome these challenges generally involve modifying the pyridine ring to enhance its nucleophilicity. One approach is the introduction of strong electron-donating groups, though this is not applicable to the parent compound. A more viable strategy is the conversion of the pyridine to a pyridine N-oxide. nih.gov The N-oxide is a more activated system that can undergo electrophilic substitution more readily, after which the oxygen can be removed to restore the pyridine. nih.gov

Temporary Dearomatization as a Strategy for Regioselective Substitution

A powerful and contemporary strategy to bypass the inherent unreactivity of electron-deficient pyridines is through a temporary dearomatization-rearomatization sequence. rsc.orgresearchgate.net This approach circumvents the high activation barrier of direct SEAr by transiently converting the stable, unreactive aromatic pyridine into a more reactive, non-aromatic intermediate. youtube.comresearchgate.net

The process typically begins with the reductive dearomatization of the pyridine ring. rsc.org This can be achieved through methods such as catalytic hydroboration or hydrosilylation, or by using hydride reagents to form N-substituted 1,2- or 1,4-dihydropyridine (B1200194) intermediates. pkusz.edu.cnrsc.org These dihydropyridines are no longer aromatic and possess the electronic character of electron-rich enamines or dienamines, making them highly nucleophilic and susceptible to reaction with a wide range of electrophiles. researchgate.net

The electrophilic functionalization occurs regioselectively on this activated dihydropyridine (B1217469) intermediate. Following the addition of the electrophile, the aromaticity of the pyridine ring is restored in a rearomatization step, which is often a simple oxidation that can occur spontaneously in the presence of air. rsc.org This sequence allows for the regioselective introduction of substituents onto the pyridine ring under mild conditions that would be impossible to achieve through classical electrophilic substitution. beilstein-journals.org

| Strategy | Mechanism | Ring Reactivity | Conditions | Applicability to 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- |

|---|---|---|---|---|

| Direct Electrophilic Aromatic Substitution (SEAr) | Attack of electrophile on aromatic π-system | Strongly Deactivated / Electrophilic | Harsh, often requiring high temperatures and strong acids | Extremely low, due to severe ring deactivation and N-protonation |

| Temporary Dearomatization-Rearomatization | Reduction to dihydropyridine, nucleophilic attack on electrophile, oxidation | Activated Intermediate / Nucleophilic (Dihydropyridine) | Mild | High, allows functionalization by circumventing aromaticity |

Metal-Mediated and Catalytic Reactivity

Oxidative Addition to Transition Metals

The carbon-halogen bonds in 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- are key sites for metal-mediated reactivity, particularly for oxidative addition to low-valent transition metal complexes, such as those of palladium(0) or rhodium(I). nih.govnih.gov This reaction is a fundamental step in a vast array of catalytic cross-coupling reactions (e.g., Suzuki, Heck, Negishi couplings). csbsju.edu The process involves the insertion of the metal center into the carbon-halogen bond, which increases the metal's coordination number and formal oxidation state by two (e.g., Pd(0) to Pd(II)). nih.gov

The efficiency of oxidative addition to aryl halides is highly dependent on the nature of the halogen. The reactivity generally follows the order of bond dissociation energy: C–I > C–Br > C–Cl >> C–F. nih.gov For 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, this reactivity trend is critical. The C–Cl bond at the 3-position is significantly more susceptible to oxidative addition than the highly robust C–F bond at the 6-position. nih.gov Under typical palladium-catalyzed cross-coupling conditions, the C–Cl bond will react selectively, while the C–F bond remains intact. This differential reactivity allows for the regioselective functionalization at the C-3 position, providing a powerful tool for the synthesis of more complex derivatives.

C-H Activation and Functionalization Mechanisms

Direct C–H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocycles like pyridine. nih.gov This approach avoids the need for pre-installed leaving groups (like halides) and allows for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds. researchgate.net For 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the C–H bonds at positions 4 and 5 are potential targets for such transformations.

The mechanism of transition-metal-catalyzed C–H activation on pyridines often relies on a directing group to control regioselectivity. researchgate.net The pyridine nitrogen atom itself is an effective directing group. It can coordinate to a metal center (e.g., Pd(II), Rh(III), Ru(II)) and position the catalyst in proximity to the ortho C–H bond (in this case, the C-H bond at C-5 is sterically accessible, while the one at C-4 is meta). researchgate.netbeilstein-journals.org

A widely accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the coordinated metal center and a base (often a carboxylate ligand from the metal precursor, like acetate) act in concert to break the C–H bond. beilstein-journals.org This forms a stable five- or six-membered cyclometalated intermediate (a palladacycle in the case of palladium). researchgate.net This organometallic intermediate can then engage in further reactions, such as oxidative addition with a coupling partner followed by reductive elimination, to form the final product and regenerate the active catalyst. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions determines the ultimate regioselectivity and efficiency of the C–H functionalization. nih.gov

Regioselectivity in Cross-Coupling Reactions of Polyhalogenated Pyridines

The regioselectivity of cross-coupling reactions involving polyhalogenated pyridines, such as 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, is a critical aspect of their synthetic utility, allowing for the sequential and controlled introduction of various substituents. The outcome of these reactions is governed by a combination of electronic effects, steric hindrance, the nature of the halogen leaving groups, and the specific reaction conditions, including the choice of catalyst and ligands. nih.gov

In polyhalogenated pyridines, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are electronically activated towards nucleophilic attack and oxidative addition of a palladium catalyst due to the electron-withdrawing nature of the nitrogen. nih.gov Consequently, halogens at these positions are generally more reactive in cross-coupling reactions compared to those at the meta positions (C3, C5).

For a compound like 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, we have halogens at the C3 and C6 positions. The fluorine atom is at an activated C6 position, while the chlorine atom is at the less activated C3 position. However, the reactivity order of halogens in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies. This inherent reactivity difference between chlorine and fluorine often dictates the initial site of reaction.

Considering these factors, in a hypothetical cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) with 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the chlorine at the C3 position would be expected to react preferentially over the fluorine at the C6 position, despite the C6 position being electronically more activated. This is because the C-Cl bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the much stronger C-F bond.

A pertinent example that supports this predicted regioselectivity is the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile. In this case, the reaction occurs selectively at the C6 position, where the more reactive bromine atom is located, leaving the fluorine atom at the C3 position intact. soton.ac.uk This demonstrates the dominant role of the halogen's identity in directing the regioselectivity of the coupling reaction.

The choice of catalyst and ligands can also influence the regioselectivity. For instance, in some cases of dihalopyridines, the use of specific phosphine (B1218219) ligands has been shown to alter the preferred site of reaction. rsc.org However, the substantial difference in reactivity between a C-Cl and a C-F bond suggests that overcoming the inherent preference for C-Cl bond activation would be challenging.

The following table summarizes the expected regioselectivity in common cross-coupling reactions for 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

| Cross-Coupling Reaction | Expected Major Product | Rationale |

| Suzuki-Miyaura Coupling | 6-fluoro-3-aryl-2-pyridinecarbonitrile | The C-Cl bond at the C3 position is significantly more reactive towards Pd(0) oxidative addition than the C-F bond at the C6 position. |

| Sonogashira Coupling | 6-fluoro-3-(alkynyl)-2-pyridinecarbonitrile | Similar to Suzuki coupling, the greater reactivity of the C-Cl bond dictates the site of the reaction. soton.ac.uk |

| Buchwald-Hartwig Amination | 3-amino-6-fluoro-2-pyridinecarbonitrile | The C-Cl bond is the preferred site for amination due to its higher reactivity in the catalytic cycle compared to the C-F bond. nih.gov |

Radical Reactions and Halogen Atom Transfer Processes

Photochemical chlorination proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) upon irradiation with UV light. wikipedia.org These highly reactive chlorine radicals can then abstract a hydrogen atom from a substrate to generate a carbon-centered radical, which subsequently reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. wikipedia.org

In the case of an aromatic substrate like 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, direct photochemical chlorination of the pyridine ring is complex. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack by chlorine radicals compared to benzene. However, radical substitution can still occur. The regioselectivity of such a reaction would be influenced by the stability of the intermediate pyridinyl radical formed after hydrogen abstraction.

The substituents on the pyridine ring play a crucial role in determining the product selectivity. The electron-withdrawing nature of the nitrile (-CN), chloro (-Cl), and fluoro (-F) groups deactivates the pyridine ring towards radical attack. However, their positions will direct the incoming radical. Theoretical studies on the photochemical chlorination of unsubstituted pyridine suggest that the formation of 2-chloropyridine (B119429) is kinetically favored. researchgate.net

The probable mechanism for the photochemical chlorination of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is as follows:

Initiation: Cl₂ + hν → 2 Cl•

Propagation:

A chlorine radical abstracts a hydrogen atom from the C5 position (as the most likely site) of the pyridine ring to form a pyridinyl radical and HCl.

The resulting pyridinyl radical reacts with a molecule of Cl₂ to yield 3,5-dichloro-6-fluoro-2-pyridinecarbonitrile and a new chlorine radical.

Termination: Combination of any two radical species (e.g., 2 Cl• → Cl₂).

The selectivity of photochlorination can also be influenced by the solvent, with aromatic solvents sometimes increasing the selectivity. wikipedia.org

Pyridinyl radicals are key intermediates in various chemical transformations. They can be generated from halogenated pyridines through single-electron reduction, often facilitated by photoredox catalysis. nih.gov In the case of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the formation of a pyridinyl radical would involve the transfer of an electron to the molecule, leading to a radical anion which then expels a halide ion.

Given the relative bond strengths (C-F > C-Cl), the cleavage of the C-Cl bond is more facile. Therefore, single-electron reduction of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- would be expected to selectively generate the 6-fluoro-2-cyano-pyridin-3-yl radical.

The formation can be represented as:

Single-Electron Transfer (SET): 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- + e⁻ → [2-Pyridinecarbonitrile, 3-chloro-6-fluoro-]•⁻

Halide Elimination: [2-Pyridinecarbonitrile, 3-chloro-6-fluoro-]•⁻ → 6-fluoro-2-cyano-pyridin-3-yl radical + Cl⁻

Once formed, this pyridinyl radical is a highly reactive species. Its reactivity is characterized by its ability to participate in various radical reactions, including coupling with other radicals or addition to multiple bonds. researchgate.netnih.gov For instance, these pyridinyl radicals can react with alkenes to form new C-C bonds. nih.gov

The reactivity of pyridinyl radicals can also involve halogen atom transfer processes. A pyridinyl radical can abstract a halogen atom from a suitable donor. For example, the 6-fluoro-2-cyano-pyridin-3-yl radical could potentially abstract a chlorine atom from a chlorinated solvent or another molecule of the starting material, though this would be a reversible or non-productive pathway in the context of its formation. More relevant is the reaction of pyridinyl radicals with halogen atom donors in synthetic applications. The rates of halogen abstraction by pyridinyl radicals have been studied and are found to be dependent on the nature of the halogen and the stability of the resulting radical. acs.org

The following table outlines the key aspects of the formation and reactivity of the pyridinyl radical derived from 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

| Process | Description | Expected Outcome |

| Formation via SET | Single-electron reduction of the parent molecule, typically using a photoredox catalyst. | Selective formation of the 6-fluoro-2-cyano-pyridin-3-yl radical via cleavage of the weaker C-Cl bond. nih.gov |

| Reactivity with Alkenes | The pyridinyl radical can add across the double bond of an alkene. | Formation of a new C-C bond, leading to alkylated pyridine derivatives. nih.gov |

| Reactivity with Radical Traps | The pyridinyl radical can be trapped by various radical acceptors. | Formation of functionalized pyridine derivatives. |

| Halogen Atom Transfer | The pyridinyl radical can abstract a halogen atom from a donor molecule. | This process is a key step in certain radical chain reactions. acs.org |

Applications of 2 Pyridinecarbonitrile, 3 Chloro 6 Fluoro As a Chemical Intermediate

Synthesis of Complex Poly-Functionalized Pyridine (B92270) Derivatives

The strategic placement of chloro, fluoro, and nitrile functional groups on the pyridine core makes 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- an ideal starting material for generating a wide array of substituted pyridine compounds. The distinct reactivity of each group can be exploited to introduce new functionalities in a controlled manner, leading to the synthesis of complex molecules with tailored properties.

Derivatization via Halogen Positions through SNAr and Cross-Coupling

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the halogen-substituted positions. The fluorine atom at the C-6 position, being para to the ring nitrogen, is particularly activated towards nucleophilic attack. This enhanced reactivity, compared to the chlorine at C-3, allows for selective substitution. The rate of SNAr reactions for 2-fluoropyridines can be significantly faster than for their 2-chloropyridine (B119429) counterparts due to the high electronegativity of fluorine. nih.gov This differential reactivity enables the sequential introduction of various nucleophiles, such as amines, alcohols, and thiols, first at the C-6 position and subsequently at the C-3 position if desired.

In addition to SNAr reactions, the halogen atoms serve as handles for transition-metal-catalyzed cross-coupling reactions. For instance, Sonogashira cross-coupling reactions can be performed on similar bromo- and chloro-substituted fluoropyridine nuclei to introduce alkynyl groups, demonstrating the utility of these halogens as coupling sites. soton.ac.uk This allows for the formation of carbon-carbon bonds, expanding the molecular complexity by attaching various aryl, alkyl, or vinyl groups. Palladium-catalyzed reactions, in particular, are effective for C-N cross-coupling of 3-halo-2-aminopyridines. researchgate.net

Table 1: Reactivity at Halogen Positions

| Position | Halogen | Primary Reaction Types | Activating Factor |

| C-6 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Positioned para to the ring nitrogen, increasing electrophilicity. |

| C-3 | Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Less activated for SNAr than C-6 fluoro, allowing for selective reactions. |

Functionalization at the Nitrile Site for Diverse Scaffolds

The nitrile group at the C-2 position is a versatile functional handle that can be transformed into a variety of other chemical entities. libretexts.orgyoutube.com Its reactions significantly broaden the range of accessible pyridine derivatives.

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in further reactions such as esterification or amide bond formation.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride. This introduces a basic, nucleophilic side chain.

Grignard Reaction: Reaction with Grignard reagents followed by aqueous workup can convert the nitrile into a ketone, providing a route to introduce new carbon frameworks.

These transformations allow for the introduction of key functional groups that are often found in biologically active molecules and functional materials.

Access to Multisubstituted Pyridine Architectures

By strategically combining reactions at the halogen and nitrile positions, 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- serves as a key scaffold for creating highly decorated, multisubstituted pyridine architectures. nih.govgoogle.com For example, a synthetic sequence could involve a selective SNAr reaction at the C-6 position with an amine, followed by hydrolysis of the nitrile group at C-2 to a carboxylic acid. The remaining chlorine at C-3 could then be used in a palladium-catalyzed cross-coupling reaction. This stepwise functionalization provides precise control over the final structure, enabling the synthesis of complex molecules that would be difficult to access through other means. organic-chemistry.org

Construction of Fused Heterocyclic Systems

The reactive sites on 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- also make it an excellent precursor for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused rings are common structural motifs in pharmaceuticals and agrochemicals.

Preparation of Imidazo[1,2-a]pyridines from Pyridinecarbonitriles

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a wide range of biological activities. rsc.org The synthesis of these systems often begins with a 2-aminopyridine (B139424) derivative. organic-chemistry.orgacs.orgnih.gov Starting from 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, a 2-aminopyridine intermediate can be generated. This is typically achieved by first performing a nucleophilic substitution of the fluorine at C-6 with ammonia (B1221849) or an amine, followed by the chemical transformation of the nitrile group at C-2 into an amino group.

Once the appropriately substituted 2-aminopyridine is formed, it can be condensed with various reagents, such as α-halocarbonyl compounds or aldehydes and isocyanides (in a Groebke–Blackburn–Bienaymé reaction), to construct the fused imidazole ring, yielding the imidazo[1,2-a]pyridine (B132010) core. acs.orgmdpi.com

Building Blocks for Naphthyridine Derivatives

Naphthyridines, which are pyridopyridines, represent another important class of fused heterocycles. thieme-connect.de Certain isomers, such as 1,8-naphthyridines and 1,6-naphthyridines, are core structures in several antibacterial agents. nih.gov A closely related compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546), is a known molecular scaffold for synthesizing 1,8-naphthyridine (B1210474) derivatives like Gemifloxacin and Enoxacin. ossila.com

The synthesis of naphthyridines from pyridine precursors often involves cyclization reactions. nih.govresearchgate.netresearchgate.net A common strategy is the Gould-Jacobs reaction, which can start from an aminopyridine. nih.gov For 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, a synthetic route could involve the substitution of the C-6 fluorine with a suitable amine. The resulting aminopyridine can then undergo condensation with a derivative of malonic acid, followed by a heat-induced intramolecular cyclization to form the second pyridine ring, thus creating the naphthyridine skeleton. The nitrile and chloro substituents would then be incorporated into the final fused ring system, available for further functionalization.

Utilization in Bioorthogonal Chemistry (e.g., Tetrazine Formation)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The formation of 1,2,4,5-tetrazines is a cornerstone of this field, prized for its exceptionally fast and selective reaction with strained dienophiles in inverse-electron-demand Diels-Alder reactions. The nitrile group of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- serves as a direct precursor to the tetrazine core.

The synthesis typically involves the reaction of the pyridinecarbonitrile with hydrazine, often in the presence of a sulfur source or a metal catalyst, followed by oxidative aromatization to form the characteristic six-membered tetrazine ring. ossila.com The substituents on the pyridine ring (chloro and fluoro groups) remain intact during this transformation, allowing for the creation of functionalized tetrazines. These halogen groups can be used for subsequent modifications, enabling the attachment of reporters (like fluorophores), affinity tags, or therapeutic agents. The electron-withdrawing nature of the halogenated pyridine ring can also modulate the reactivity of the resulting tetrazine, fine-tuning its bioorthogonal performance. nih.govnih.gov

A key advantage of using this intermediate is the ability to generate unsymmetrical tetrazines, which can be challenging to synthesize through other methods. nih.gov By reacting 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- with a different nitrile in the presence of hydrazine, a tetrazine bearing two distinct aryl groups can be formed, one of which is the functionalized pyridine moiety. This allows for precise control over the final structure and properties of the bioorthogonal probe.

Table 1: Representative Synthesis of a Functionalized Tetrazine

| Reactant | Reagents | Product | Application Context |

| 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- | 1. Hydrazine (N₂H₄)2. Sodium Nitrite (NaNO₂) | 3-(3-Chloro-6-fluoropyridin-2-yl)-1,2,4,5-tetrazine | Core structure for bioorthogonal probes; halogens available for further functionalization. |

Development of Advanced Materials Precursors

The unique combination of an electron-deficient pyridine ring, a cyano group, and halogen atoms makes 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- an excellent building block for advanced organic materials. smolecule.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. researchgate.net This effect is typically caused by the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- can be readily incorporated as a key component in AIE luminogens (AIEgens). Its rigid structure and reactive halogen sites allow it to be coupled with rotor-like molecules, such as tetraphenylethylene (TPE), to create donor-acceptor (D-A) type AIEgens. ossila.comnih.gov In such a design, the pyridinecarbonitrile moiety acts as the electron acceptor. The reactive chlorine or fluorine atom can be substituted with a larger, rotatable group (the donor), leading to a molecule that is non-emissive in solution but becomes highly fluorescent in the aggregated state. The ability to form these structures makes the compound a valuable precursor for developing novel sensors, imaging agents, and solid-state lighting materials. rsc.orguiowa.edu

Table 2: Potential AIE Luminogen Structures Derived from 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

| Core Structure | Synthetic Approach | Potential Application |

| TPE-Pyridinecarbonitrile | Suzuki or Stille coupling at the C-Cl or C-F position with a TPE-boronic acid/stannane derivative. | Fluorescent bioprobes, solid-state emitters. |

| Carbazole-Pyridinecarbonitrile | Nucleophilic aromatic substitution of fluorine with a carbazole derivative. ossila.com | Mechanochromic materials, OLEDs. |

The electron-deficient nature of the pyridinecarbonitrile core is highly sought after in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. smolecule.com This moiety can be used to construct molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

When incorporated into larger conjugated systems, 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- can function as an electron-accepting unit, facilitating electron transport or injection in electronic devices. Furthermore, its derivatives are valuable as precursors for phosphorescent dyes. By coupling the pyridinecarbonitrile unit with heavy metal complexes (e.g., iridium or platinum) or incorporating it into specific organic frameworks, materials capable of efficient room-temperature phosphorescence can be synthesized. ossila.com The halogenated sites provide convenient handles for attaching the molecule to other parts of a device or for tuning the photophysical properties of the final dye.

Regioselective Late-Stage Functionalization of Complex Pyridine Scaffolds

One of the most powerful applications of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is in the late-stage functionalization of complex molecules, a strategy of paramount importance in drug discovery and materials science. nih.gov This approach involves introducing modifications at a late step in a synthetic sequence, allowing for the rapid generation of analogs from a common advanced intermediate.

The presence of two different halogen atoms at distinct positions (chlorine at C3, fluorine at C6) on the pyridine ring allows for regioselective and sequential reactions. The C6-F bond is generally more activated towards nucleophilic aromatic substitution (SNAr) than the C3-Cl bond due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the para-cyano group.

This differential reactivity can be exploited to build diverse chemical libraries. nbinno.com A library of nucleophiles (e.g., amines, alcohols, thiols) can be reacted selectively at the C6 position, leaving the C3-Cl bond intact for a subsequent, different chemical transformation, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). researchgate.net This sequential, regioselective approach provides a highly efficient route to a wide array of structurally diverse pyridine derivatives from a single, readily available starting material.

Table 3: Regioselective Functionalization Strategy

| Step | Position | Reaction Type | Example Reagents | Outcome |

| 1 | C6 | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH | Selective displacement of fluoride (B91410). |

| 2 | C3 | Pd-catalyzed Cross-Coupling | R'-B(OH)₂, R'-H | Formation of a new C-C or C-N bond at the chloride position. |

The principles of regioselective functionalization can be applied to modify existing complex molecules to optimize their properties. For instance, consider a bioactive molecule containing a primary amine. This amine could be used to displace the fluoride at the C6 position of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, tethering the pyridine scaffold to the parent molecule.

This newly introduced pyridine unit, which still contains the chloro and nitrile groups, serves as a versatile platform for further diversification. The nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, introducing new hydrogen bonding capabilities. The remaining chlorine at the C3 position could then be used as a handle for Suzuki coupling to introduce various aryl or heteroaryl groups, probing steric and electronic requirements in a binding pocket. This late-stage diversification enables a systematic exploration of the structure-activity relationship (SAR) without the need to resynthesize the entire complex molecule from scratch for each new analog. nih.gov

Theoretical and Computational Investigations of 2 Pyridinecarbonitrile, 3 Chloro 6 Fluoro and Analogues

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- dictate its physical and chemical properties. Theoretical analyses offer a detailed picture of these characteristics, which are influenced by the interplay between the pyridine (B92270) ring and its electron-withdrawing substituents.

Molecular Orbital Theory Applications to Pyridine Derivatization

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure of aromatic heterocycles like pyridine and its derivatives. youtube.com The pyridine ring is an electron-deficient π-system due to the presence of the electronegative sp²-hybridized nitrogen atom. nih.gov This nitrogen atom contributes one electron to the 6π aromatic system, while its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic resonance. youtube.com

The introduction of chloro, fluoro, and cyano substituents further modifies the electronic landscape of the pyridine ring. These electron-withdrawing groups impact the geometry, electronic structure, and electrostatic properties of the molecule. rsc.org Computational studies on analogous systems, such as pyridine oximes, show that electron-withdrawing groups can decrease the electron density of the pyridine ring, which in turn affects its ability to coordinate with other chemical species. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. For pyridine derivatives, these frontier orbitals are key to predicting how the molecule will interact with electrophiles and nucleophiles. Quantum chemical calculations are used to determine the energies and distributions of these orbitals, providing insight into the molecule's reactivity and potential reaction pathways. fiveable.me

Charge Distribution and Electrostatic Potential Analysis of Halogenated Pyridines

The distribution of electron density in halogenated pyridines is highly non-uniform due to the presence of electronegative halogen atoms and the nitrogen heteroatom. This creates a distinct molecular electrostatic potential (MESP), which maps regions of positive and negative charge on the molecule's surface. researchgate.net The MESP is a valuable tool for predicting noncovalent interactions and the sites of electrophilic and nucleophilic attack. acs.org

For a molecule like 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, the electronegative fluorine, chlorine, and nitrogen atoms create regions of negative potential, while the hydrogen atoms and areas adjacent to the halogens (σ-holes) can exhibit positive potential. acs.org This charge distribution is critical for understanding interactions like halogen bonding, where a region of positive electrostatic potential on the halogen atom interacts with a negative site on another molecule. researchgate.net

Computational methods such as Density Functional Theory (DFT) are used to calculate the partial charges on each atom, providing a quantitative measure of the electron distribution. researchgate.net These calculations reveal how the inductive and resonance effects of the chloro, fluoro, and cyano groups modulate the charge density across the entire pyridine ring, influencing its reactivity.

| Atom/Group | Expected Partial Charge | Influence on Reactivity |

|---|---|---|

| Nitrogen (N) | Negative | Site for protonation and Lewis acid coordination; lowers overall ring electron density. youtube.com |

| Fluorine (F) | Negative | Strongly electron-withdrawing via induction; creates a localized negative potential. rsc.org |

| Chlorine (Cl) | Negative | Electron-withdrawing via induction; potential site for nucleophilic substitution. smolecule.com |

| Cyano (CN) | Negative (on N) | Strongly electron-withdrawing through induction and resonance; activates the ring toward nucleophilic attack. ossila.com |

| Ring Carbons | Variable (Positive/Negative) | Carbons attached to electronegative groups become more electropositive and susceptible to nucleophilic attack. |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are indispensable for mapping out the intricate details of chemical reactions. unjani.ac.id They allow for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of energy barriers, providing a comprehensive understanding of reaction kinetics and thermodynamics. unjani.ac.idacs.org

Transition State Analysis and Energy Profiles for Key Transformations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Quantum chemical calculations can locate the precise geometry of the transition state and compute its energy. unjani.ac.id

For halogenated pyridines, a key transformation is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom. Computational studies can model this process, identifying the transition states for the addition of the nucleophile and the subsequent elimination of the halide. mdpi.commdpi.com By constructing a reaction energy profile, which plots energy against the reaction coordinate, chemists can visualize the entire pathway, including any intermediates and transition states. acs.org This analysis is crucial for understanding why certain reactions are fast while others are slow, and how catalysts might lower the activation energy. mdpi.com

DFT Studies on Selectivity (Regio-, Chemo-) in Functionalization Reactions

When a molecule has multiple potential reaction sites, the selectivity (regio- and chemoselectivity) of a reaction becomes critical. DFT calculations are exceptionally useful for predicting and explaining this selectivity. researchgate.net By comparing the activation energies for competing reaction pathways, researchers can determine which product is kinetically favored. rsc.org